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Compound of Interest

(R,R)-2,6-Bis(4-isopropyl-2-
Compound Name:
oxazolin-2-yl)pyridine

Cat. No.: B159406

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand
(R,R)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly known as (R,R)-iPr-Pybox, in
the asymmetric hydrosilylation of ketones. This reaction is a valuable tool for the synthesis of
enantioenriched secondary alcohols, which are crucial intermediates in the pharmaceutical
industry and fine chemical synthesis. While the enantioselectivity of the iron-catalyzed reaction
using this ligand alone is modest, it serves as a foundational method and a basis for more
advanced catalytic systems.

Introduction

Asymmetric hydrosilylation of prochiral ketones offers a direct and efficient route to chiral
secondary alcohols. The (R,R)-iPr-Pybox ligand, in combination with an iron(lIl) precursor,
forms a Cz-symmetric catalyst that can induce enantioselectivity in the reduction of a variety of
ketone substrates. The reaction typically employs a silane, such as phenylsilane (PhSiHs), as
the reducing agent. This document outlines the catalyst preparation, general experimental
procedures, and representative results.

Reaction Principle

The core of this application is the enantioselective transfer of a hydride from a silane to the
carbonyl carbon of a ketone, mediated by a chiral iron catalyst. The (R,R)-iPr-Pybox ligand
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coordinates to the iron center, creating a chiral environment that directs the approach of the

reactants, leading to the preferential formation of one enantiomer of the resulting secondary

alcohol.

Caption: General scheme for the asymmetric hydrosilylation of a ketone.

Data Summary

The following table summarizes the results for the asymmetric hydrosilylation of various

ketones using an iron catalyst coordinated with a Pybox ligand. The data is extracted from

studies on the (S,S)-iPr-Pybox ligand, with the expectation of analogous performance for the

(R,R) enantiomer leading to the opposite product enantiomer. It is important to note that the

enantiomeric excesses (ee) achieved without the use of an activating agent are generally low

to moderate.[1]

Ketone Conversion
Entry Product ee (%) [a]
Substrate (%)
1 Acetophenone 1-Phenylethanol >95 49
4- 1-(4-
2 Methoxyacetoph Methoxyphenyl)e 40 38
enone thanol
4- 1-(4-
3 (Trifluoromethyl) (Trifluoromethyl) >95 40
acetophenone phenyl)ethanol
4 2-Hexanone 2-Hexanol >95 18
1,2,3,4-
5 a-Tetralone Tetrahydronapht 20 25
halen-1-ol

[a] Enantiomeric excess determined by chiral gas chromatography. Data is for the (S,S)-iPr-

Pybox catalyst, which produces the (R)-alcohol. The (R,R)-iPr-Pybox catalyst is expected to

produce the (S)-alcohol with similar enantioselectivity.[1]
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Experimental Protocols

The following are detailed protocols for the preparation of the catalyst and the execution of the
asymmetric hydrosilylation reaction.

Protocol 1: Preparation of the (iPr-Pybox)Fe(CH2SiMes)2
Catalyst

This protocol is adapted for the (R,R)-iPr-Pybox ligand based on the reported synthesis of the
(S,S) enantiomer.[1]

Materials:

e (R,R)-iPr-PyboxFeCl:

LiCH2SiMes (Lithium (trimethylsilyl)methyl)

Pentane (anhydrous)

Standard Schlenk line or glovebox equipment

Celite

Procedure:

In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with (R,R)-iPr-PyboxFeClz
(0.050 g, 0.14 mmol).

o Add approximately 5 mL of anhydrous pentane to the vial.
e Cool the resulting slurry to -35 °C for about 30 minutes.

» To the cold slurry, add a pentane solution of LiCH2SiMes (0.022 g, 0.23 mmol) dropwise with
stirring.

» Allow the reaction mixture to warm to room temperature and stir for 2 hours.

« Filter the solution through a pad of Celite to remove any insoluble byproducts.
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Remove the solvent from the filtrate under vacuum to yield a purple powder.

Recrystallize the solid from pentane at -35 °C to obtain (R,R)-(iPr-Pybox)Fe(CH2SiMes)z as a
crystalline solid.

Protocol 2: General Procedure for Asymmetric
Hydrosilylation of Ketones

This general procedure can be applied to a variety of ketone substrates.[1]

Materials:

(R,R)-(iPr-Pybox)Fe(CH2SiMes) catalyst
Ketone substrate

Phenylsilane (PhSiH3)

Toluene (anhydrous)

Standard Schlenk line or glovebox equipment

GC or HPLC with a chiral column for analysis

Procedure:

In a nitrogen-filled glovebox, prepare a stock solution of the iron catalyst in toluene.

In a separate vial, dissolve the ketone substrate in anhydrous toluene to a concentration of
0.40 M.

To the ketone solution, add the iron catalyst stock solution to achieve a final catalyst loading
of 0.3 mol %.

Initiate the reaction by adding phenylsilane (2.0 equivalents relative to the ketone).

Stir the reaction mixture at 23 °C.
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Monitor the progress of the reaction by taking aliquots and analyzing them by GC or H NMR
after quenching with a basic workup to hydrolyze the intermediate silyl ether.

Upon completion, quench the reaction and perform a basic workup (e.g., with aqueous
NaOH or TBAF) to hydrolyze the silyl ether to the corresponding alcohol.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the organic layer over an anhydrous salt (e.g., Na2SOa4 or MgSO0a), filter, and concentrate
under reduced pressure.

Purify the resulting alcohol by column chromatography if necessary.

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
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Caption: Experimental workflow for the asymmetric hydrosilylation of ketones.
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Conclusion and Outlook

The use of an iron catalyst bearing the (R,R)-iPr-Pybox ligand provides a straightforward
method for the asymmetric hydrosilylation of ketones. While the enantioselectivities achieved
with this standalone catalyst are modest, it represents an important example of iron-catalyzed
asymmetric reduction.[1] For researchers requiring higher enantioselectivity, further method
development, such as the use of additives or alternative catalyst systems, may be necessary.
For instance, the addition of a borane co-catalyst has been shown to improve enantioselectivity
in some cases.[1] These application notes serve as a practical guide for scientists and
professionals exploring the potential of this catalytic system in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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